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molecular formula C13H12N4O4 B8296436 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide

4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide

Cat. No. B8296436
M. Wt: 288.26 g/mol
InChI Key: FVZWFXJPCRLGFY-UHFFFAOYSA-N
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Patent
US07728010B2

Procedure details

A solution of 5 (1 eq), 6 (1 eq), and sodium carbonate (1.2 eq) in DME/H2O (3:1) was degassed by bubbling argon through the solution for 10 minutes. Pd(II)(dppf)Cl2.MeCl2 (0.1 eq) was added to the reaction solution and the reaction was sealed. The reaction was heated at 100° C. overnight. The reaction was cooled to RT and ethyl acetate and water were added. The organic layer was separated from the aqueous layer. The aqueous layer was washed once more with ethyl acetate. The organic layers were combined, dried (Na2SO4), and concentrated under vacuum to yield the desired product 7. MS: MH+=469
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][C:3]=1[N+:9]([O-])=O.NC1C=CC(OC2C=CN=C(C(NC)=O)C=2)=CC=1[N+:30]([O-:32])=[O:31].C(=O)([O-])[O-].[Na+].[Na+].C(Cl)Cl>COCCOC.O.O.C(OCC)(=O)C>[N+:30]([NH:9][C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1)([O-:32])=[O:31] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
DME H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling argon through the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
WASH
Type
WASH
Details
The aqueous layer was washed once more with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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